Single-Deuterium Positional Purity vs. Multiply Deuterated 5-FU Analogs: Isotopic Enrichment Gate
5-Fluorouracil-6-d1 is routinely supplied with an isotopic enrichment of ≥99 atom% D at the 6-position. This single-label design minimizes the complexity of the isotope pattern in MS spectra compared with multiply deuterated analogs such as 5-FU-5,6-d2, which can exhibit mixed populations (d0, d1, d2) that broaden the isotopic envelope and complicate peak integration in selected reaction monitoring (SRM) . The tighter isotopic envelope directly improves the lower limit of quantification (LLOQ) in trace-level analysis.
| Evidence Dimension | Isotopic purity (atom% D) and isotopic envelope complexity |
|---|---|
| Target Compound Data | ≥99 atom% D at position 6; single mass shift of +1 Da relative to unlabeled 5-FU (monoisotopic mass 131.0241 Da vs. 130.0178 Da) |
| Comparator Or Baseline | 5-Fluorouracil-5,6-d2: mass shift of +2 Da but broader isotopic distribution due to variable deuteration at two sites; typical isotopic purity not consistently reported across vendors |
| Quantified Difference | Single-deuterium labeling yields a narrower MS peak width at half-height compared to multiply deuterated species (class-level inference from general principles of isotope dilution MS). |
| Conditions | Electrospray ionization (ESI) negative mode, triple-quadrupole MS/MS; HILIC or reversed-phase chromatography. |
Why This Matters
For quantitative bioanalysis, a more homogeneous isotope pattern reduces systematic error and improves the achievable LLOQ, which is critical for therapeutic drug monitoring and environmental trace analysis.
